molecular formula C17H14N4OS B8456144 2-(1H-Benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

2-(1H-Benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B8456144
M. Wt: 322.4 g/mol
InChI Key: QCLULFQNGREBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C17H14N4OS/c1-11-19-14-8-12(6-7-16(14)23-11)20-17(22)9-21-10-18-13-4-2-3-5-15(13)21/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

QCLULFQNGREBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-benzothiazol-5-ylamine (32 mg, 0.2 mmol) and bromoacethyl bromide were added to a suspension of (N,N-diisopropyl)aminomethylpolystyrene resin (170 mg) in anhydrous TBF (2 mL) and the reaction mixture was shaken for 4 h at ambient temperature. The resin was then filtered off. 1H-benzoimidazole (35 mg, 0.3 mmol) and potassium tert-butoxide (0.36 mL of 1 M solution in THF, 0.36 mmol,) were added and the mixture was stirred at 55° C. for 24 h. The crude product was purified on a preparative LC/MS (XTerra C8 column 19×100 mm, 0.1 M aqueous NH4Ac/CH3CN). The pooled to fractions were lyophilized to afford 4 mg (6%) of the title compound. Calculated for C17H14N4OS m/z: 322.39, found 323.0 [M+H]+.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Yield
6%

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